(4S)-4-(Hydroxymethyl)oxolan-2-one
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Overview
Description
(4S)-4-(Hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxymethyl group at the fourth position and a lactone ring
Synthetic Routes and Reaction Conditions:
Synthesis from D-glucose: One common method involves the reduction of D-glucose to produce this compound. This process typically involves the use of reducing agents such as sodium borohydride under controlled conditions.
Cyclization of Hydroxy Acids: Another method involves the cyclization of hydroxy acids under acidic conditions to form the lactone ring structure of this compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of glucose derivatives or the cyclization of hydroxy acids using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
(4S)-4-(Hydroxymethyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (4S)-4-(Hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active compounds. The hydroxymethyl group plays a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: This compound has an additional hydroxyl group, making it more reactive in certain chemical reactions.
(4S)-4-(hydroxymethyl)oxolan-2-one: Similar in structure but may differ in stereochemistry, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
80656-71-9 |
---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
(4S)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1 |
InChI Key |
PVQRPRXBBGDUMX-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)CO |
Canonical SMILES |
C1C(COC1=O)CO |
Origin of Product |
United States |
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